molecular formula C13H14N2O4S B1411744 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2h)-yl)-4-(methylthio)butanoic acid CAS No. 217457-64-2

2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2h)-yl)-4-(methylthio)butanoic acid

Cat. No.: B1411744
CAS No.: 217457-64-2
M. Wt: 294.33 g/mol
InChI Key: RPNUTXCHADQPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2h)-yl)-4-(methylthio)butanoic acid is a useful research compound. Its molecular formula is C13H14N2O4S and its molecular weight is 294.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity Studies

A key application of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-4-(methylthio)butanoic acid and its derivatives is in anticonvulsant activity research. El Kayal et al. (2019) synthesized a series of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides to study their anticonvulsant action. Their study revealed a compound that improved convulsive syndrome rates in mice without impairing motor coordination, suggesting a potential for further anticonvulsant research (El Kayal et al., 2019).

Synthesis of Heterocycles

Another area of application is in the synthesis of heterocycles. For example, Ueno et al. (1974) explored the reaction of 1,4-dioxo-1,2,3,4-tetrahydroisoquinolines with ketenethioacetals, leading to various substitution products and heterocyclic derivatives. This study contributes to the broader field of organic chemistry, particularly in the synthesis of complex molecules (Ueno et al., 1974).

Antimicrobial Activity

Suresha et al. (2010) synthesized antimicrobial compounds by coupling 4-(4-oxo-3,4-dihydroquinazolin-2-yl) butanoic acid with peptides. They tested these compounds against various bacterial strains, highlighting the potential use of these derivatives in developing new antimicrobial agents (Suresha et al., 2010).

Synthesis and Characterization of Novel Derivatives

Milićević et al. (2020) focused on the synthesis and characterization of quinoline-2,4-dione functionalized triazol-4-ylmethanols and related compounds, adding to the body of knowledge on the chemical properties and potential applications of these derivatives (Milićević et al., 2020).

Quality Control of Pharmaceutical Ingredients

The research by Zubkov et al. (2016) analyzed and tested analytical methods for quality control of active pharmaceutical ingredients, specifically focusing on derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid. This study is significant in ensuring the quality and safety of pharmaceutical products (Zubkov et al., 2016).

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-20-7-6-10(12(17)18)15-11(16)8-4-2-3-5-9(8)14-13(15)19/h2-5,10H,6-7H2,1H3,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNUTXCHADQPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2h)-yl)-4-(methylthio)butanoic acid
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2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2h)-yl)-4-(methylthio)butanoic acid
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2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2h)-yl)-4-(methylthio)butanoic acid
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2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2h)-yl)-4-(methylthio)butanoic acid
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2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2h)-yl)-4-(methylthio)butanoic acid
Reactant of Route 6
2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2h)-yl)-4-(methylthio)butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.